

A Technical Guide to 9-Fluoro-1-nonanol

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Compound of Interest

Compound Name: Nonanol, 9-fluoro-

Cat. No.: B1198897

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 140733-31-9

Disclaimer: Publicly available experimental data for 9-Fluoro-1-nonanol is limited. This guide provides information based on established principles of organofluorine chemistry and data from related compounds to infer its likely properties, synthesis, and potential applications.

Introduction

9-Fluoro-1-nonanol is a terminally monofluorinated long-chain alcohol. The introduction of a single fluorine atom at the terminus of an aliphatic chain can significantly alter the molecule's physical, chemical, and biological properties without drastically changing its overall size. This "minimalist" modification can lead to unique applications in materials science and drug discovery, as fluorine's high electronegativity can influence intermolecular interactions, metabolic stability, and lipophilicity. This document serves as a technical guide, summarizing predicted properties, potential synthetic routes, and hypothetical experimental protocols related to 9-Fluoro-1-nonanol.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of 9-fluoro-1-nonanol and related compounds for comparison.

Property	9-Fluoro-1-nonanol (Predicted)	1-Nonanol (Reference)
CAS Number	140733-31-9	143-08-8
Molecular Formula	C ₉ H ₁₉ FO	C ₉ H ₂₀ O
Molecular Weight	162.24 g/mol	144.25 g/mol
Boiling Point	Higher than 1-nonanol due to increased polarity and dipole moment.	215 °C
Density	Higher than 1-nonanol.	0.827 g/cm ³
LogP	Similar to or slightly higher than 1-nonanol.	~3.5
Acidity (pKa)	Lower than 1-nonanol due to the electron-withdrawing effect of fluorine.	~16

Synthesis and Experimental Protocols

The synthesis of 9-fluoro-1-nonanol would likely involve the nucleophilic fluorination of a suitable 9-carbon precursor. Below are detailed, generalized experimental protocols for plausible synthetic routes.

Synthesis from 1,9-Nonanediol

This approach involves the selective monofluorination of a diol, which can be challenging but offers a direct route.

Experimental Protocol:

- Protection of one hydroxyl group: React 1,9-nonanediol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to yield 9-(tert-butyldimethylsilyloxy)-1-nonanol.

- **Activation of the remaining hydroxyl group:** The free hydroxyl group is converted to a good leaving group. For example, reaction with tosyl chloride in pyridine yields the corresponding tosylate.
- **Nucleophilic Fluorination:** The tosylate is then reacted with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6) in a polar aprotic solvent (e.g., acetonitrile) at elevated temperature to introduce the fluorine atom.
- **Deprotection:** The silyl protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield 9-fluoro-1-nonanol.
- **Purification:** The final product is purified by column chromatography on silica gel.

Synthesis from 9-Bromo-1-nonanol

This is a more common approach involving the displacement of a halide.

Experimental Protocol:

- **Protection of the hydroxyl group:** The hydroxyl group of 9-bromo-1-nonanol is protected, for example, as a tetrahydropyranyl (THP) ether by reacting with dihydropyran in the presence of an acid catalyst.
- **Nucleophilic Fluorination:** The bromide is displaced by fluoride using a reagent like silver(I) fluoride or potassium fluoride with a phase-transfer catalyst in an appropriate solvent.
- **Deprotection:** The THP protecting group is removed under acidic conditions (e.g., dilute HCl in methanol) to give 9-fluoro-1-nonanol.
- **Purification:** The crude product is purified by distillation under reduced pressure or column chromatography.

Spectroscopic Characterization (Predicted)

The successful synthesis of 9-fluoro-1-nonanol would be confirmed by standard spectroscopic methods.

Spectroscopy	Expected Observations
^1H NMR	- A triplet of doublets for the methylene protons adjacent to the fluorine atom ($-\text{CH}_2\text{F}$) due to coupling with both the adjacent methylene protons and the fluorine atom. - A triplet for the methylene protons adjacent to the hydroxyl group ($-\text{CH}_2\text{OH}$). - Complex multiplets for the other methylene protons in the chain.
^{13}C NMR	- A doublet for the carbon atom bonded to fluorine (C-F) with a large one-bond carbon-fluorine coupling constant ($^1\text{JCF} \approx 160\text{-}170\text{ Hz}$). - A doublet for the carbon atom beta to the fluorine with a smaller two-bond coupling constant (^2JCF).
^{19}F NMR	- A triplet of triplets for the single fluorine atom, coupled to the adjacent methylene protons and the next methylene protons in the chain.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight of 9-fluoro-1-nonanol. - Characteristic fragmentation patterns, including the loss of water and HF.
IR Spectroscopy	- A broad absorption band around 3300 cm^{-1} for the O-H stretch. - C-H stretching absorptions around 2900 cm^{-1} . - A C-F stretching absorption in the region of $1000\text{-}1100\text{ cm}^{-1}$.

Potential Biological Activity and Applications

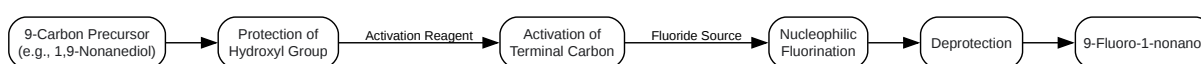
While no specific biological activity has been reported for 9-fluoro-1-nonanol, terminally fluorinated lipids and fatty acids are of interest in drug development.

- **Metabolic Stability:** The C-F bond is very strong, and the presence of fluorine can block metabolic oxidation at that position, potentially increasing the in vivo half-life of a drug candidate.

- **Membrane Interactions:** Monofluorination can alter the molecule's interaction with biological membranes, which could be exploited in the design of new drug delivery systems or enzyme inhibitors.
- **Tracer for Imaging:** If synthesized with the radioactive isotope ^{18}F , 9-fluoro-1-nonanol could serve as a PET imaging agent to study lipid metabolism or distribution in vivo.

Diagrams

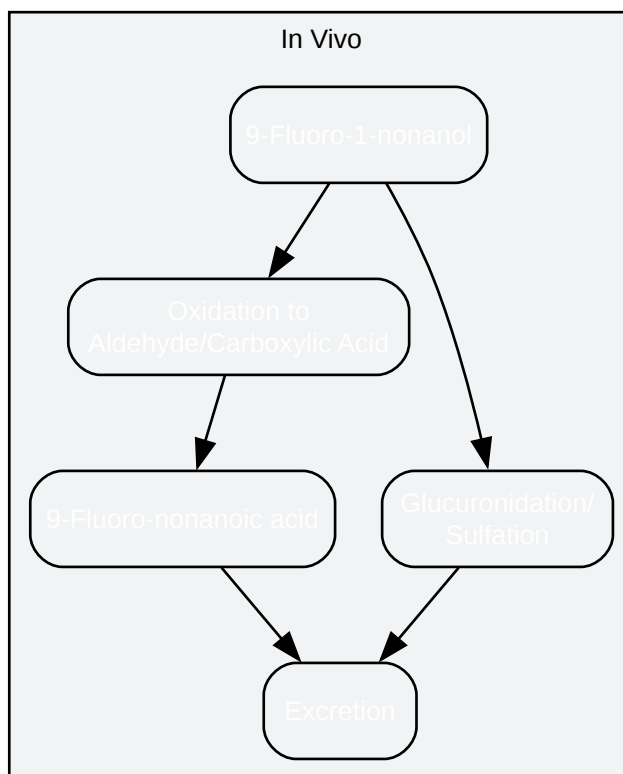
Generalized Synthetic Workflow



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Caption: A generalized workflow for the synthesis of 9-fluoro-1-nonanol.

Potential Metabolic Fate



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Caption: A hypothetical metabolic pathway for 9-fluoro-1-nonanol.

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